![molecular formula C30H25N5O3S B5218150 N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B5218150.png)
N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide
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Overview
Description
N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide, also known as DPSC, is a sulfamide derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DPSC has been found to exhibit promising anticancer properties and has shown to be effective against various types of cancer cells.
Mechanism of Action
The exact mechanism of action of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide is not fully understood. However, it has been proposed that N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide inhibits the activity of protein kinase B (PKB) and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and proliferation. N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide has also been found to induce apoptosis by activating caspase-3 and caspase-9, which are involved in the execution of apoptosis.
Biochemical and Physiological Effects:
N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, inhibit angiogenesis, and suppress the expression of various oncogenes. N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide has also been found to exhibit anti-inflammatory properties and has shown to be effective against various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide is its potent anticancer properties. It has shown to be effective against various types of cancer cells and has the potential to be used as a chemotherapeutic agent. Another advantage of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide is its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide is its low solubility in water, which makes it difficult to administer orally. N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide also exhibits cytotoxic effects on normal cells, which limits its clinical applications.
Future Directions
There are several future directions for the research and development of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide. One of the future directions is to improve the solubility of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide in water, which will make it easier to administer orally. Another future direction is to develop more potent derivatives of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide with fewer cytotoxic effects on normal cells. The development of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide-based nanoparticles for targeted drug delivery is also a potential future direction. Furthermore, the combination of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide with other chemotherapeutic agents may improve its efficacy and reduce its cytotoxic effects.
Synthesis Methods
The synthesis of N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide involves the reaction of N-benzyl-N'-phenylsulfamide with 4,6-diphenyl-2-pyrimidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer properties and has shown to be effective against various types of cancer cells such as breast cancer, lung cancer, and colon cancer. N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.
properties
IUPAC Name |
1-[benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N5O3S/c36-30(34-39(37,38)35(26-19-11-4-12-20-26)22-23-13-5-1-6-14-23)33-29-31-27(24-15-7-2-8-16-24)21-28(32-29)25-17-9-3-10-18-25/h1-21H,22H2,(H2,31,32,33,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDYVXCFFYBHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Benzyl(phenyl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea |
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